molecular formula C12H14O2S B1374228 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid CAS No. 1489830-03-6

2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid

Cat. No.: B1374228
CAS No.: 1489830-03-6
M. Wt: 222.31 g/mol
InChI Key: ARWYBYUTAZKMTL-UHFFFAOYSA-N
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Description

2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid is a cyclopropyl derivative with the molecular formula C12H14O2S and a molecular weight of 222.31 g/mol. This compound has garnered significant scientific interest due to its numerous advantageous properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid are not well-documented. large-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the cyclopropyl ring.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid is not well-understood. it is likely to interact with molecular targets through its phenylsulfanyl and cyclopropyl groups, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid include other cyclopropyl derivatives and phenylsulfanyl-containing compounds. Examples include:

  • Cyclopropylacetic acid
  • Phenylsulfanylacetic acid

Uniqueness

This compound is unique due to the combination of the cyclopropyl ring and the phenylsulfanyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-[1-(phenylsulfanylmethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c13-11(14)8-12(6-7-12)9-15-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWYBYUTAZKMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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